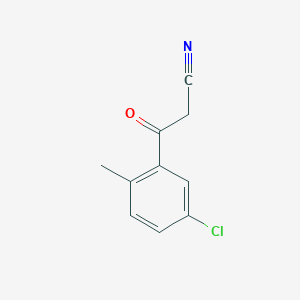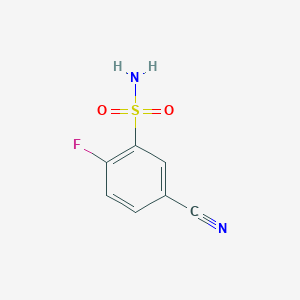
5-Cyano-2-fluorobenzenesulfonamide
Overview
Description
5-Cyano-2-fluorobenzenesulfonamide is a chemical compound with the molecular formula C7H5FN2O2S . It has a molecular weight of 200.19 g/mol .
Synthesis Analysis
The synthesis of this compound involves dissolving lnt-D-1.0 (1.0 g, 4.55 mmol) in DCM and cooling the solution to -78 °C. Ammonia gas is then passed through the solution to achieve saturation .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a cyano group, a fluorine atom, and a sulfonamide group .Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 200.19 g/mol .Scientific Research Applications
1. Cyclooxygenase-2 Inhibition
5-Cyano-2-fluorobenzenesulfonamide derivatives have been studied for their ability to inhibit cyclooxygenase-2 (COX-2), a crucial enzyme in the inflammation process. Specifically, the introduction of a fluorine atom has been found to significantly increase COX-2 potency and selectivity, leading to the development of potent inhibitors like JTE-522, used in clinical trials for treating arthritis and acute pain (Hashimoto et al., 2002).
2. Catalytic Enantioselective Fluorination
This compound has been employed in catalytic enantioselective fluorination reactions. Chiral palladium complexes have been used to treat α-cyano acetates with N-fluorobenzenesulfonimide, resulting in high yields and enantioselectivities. This application is significant in organic synthesis and pharmaceutical development (Kim & Kim, 2005).
3. Fluorination of 2‐Oxindoles
Substituents on this compound, such as fluorine atoms, have been adjusted to fine-tune its reactivity and selectivity in fluorination reactions. These modifications have allowed for the efficient enantioselective fluorination of 2-oxindoles, a significant step in the synthesis of bioactive molecules (Wang et al., 2014).
4. Inhibitor Binding Studies
The binding of this compound to enzymes like carbonic anhydrases has been studied using nuclear magnetic resonance spectroscopy. These studies help in understanding the interaction and structural changes upon binding, which is valuable in drug design and enzyme research (Dugad & Gerig, 1988).
5. Source for Nucleophilic Nitrogen
N-Fluorobenzenesulfonimide, derived from this compound, has been utilized as an efficient source of nucleophilic nitrogen. This application is crucial in organic chemistry for the formation of C–N bonds, a fundamental reaction in the synthesis of many organic compounds (Li & Zhang, 2014).
Safety and Hazards
properties
IUPAC Name |
5-cyano-2-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O2S/c8-6-2-1-5(4-9)3-7(6)13(10,11)12/h1-3H,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFCVHLHUQCCPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)S(=O)(=O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



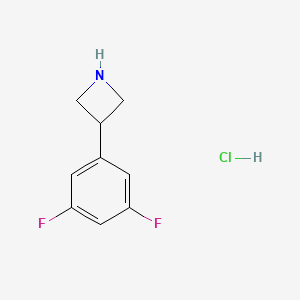

![3-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3089994.png)
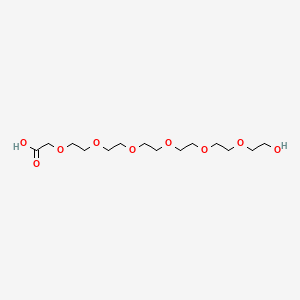
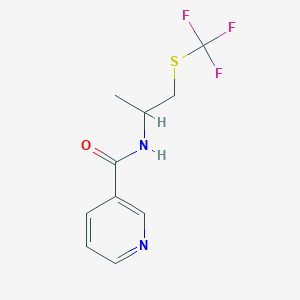
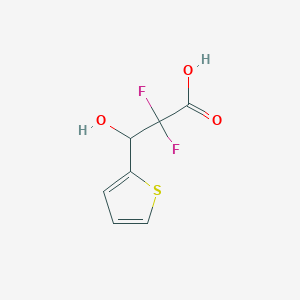
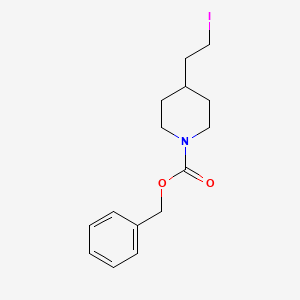


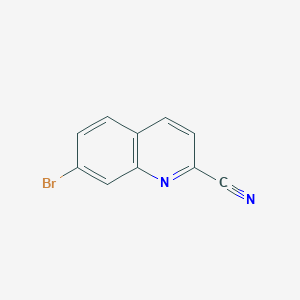
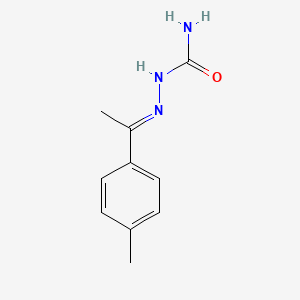
![[4-(Carbamoylamino)phenyl]urea](/img/structure/B3090061.png)
![N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B3090067.png)
